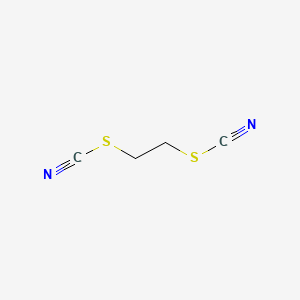

Ethylene dithiocyanate

Description

Historical Context and Evolution of Research Perspectives on Ethylene (B1197577) Dithiocyanate

The study of ethylene dithiocyanate, also known as 1,2-dithiocyanatoethane, dates back to early investigations into the properties and reactions of disubstituted ethanes. Initial research was primarily centered on its synthesis and fundamental physicochemical characterization. An early method for its preparation involved the reaction of 2-chloroethanol (B45725) with potassium hydroxide (B78521) to form ethylene oxide, which could then be reacted with thiocyanate (B1210189) ions. wikipedia.org Another related synthesis involves the reaction of 1,2-dithiocyanoethane with alcoholic sodium sulfide (B99878) to produce ethylene sulfide, indicating its utility as a precursor in early organic synthesis. orgsyn.org

In the 1930s, research perspectives broadened to include the solid-state physical properties of this compound. A notable study measured its dielectric constant and conductivity over a wide temperature range in both solid and liquid states. aip.org These investigations were part of a larger effort to understand intramolecular motion and the rotation of molecules within a crystal lattice. aip.org Researchers measured the melting point of a fractionally crystallized sample to be 89.8°C. aip.org This era of research was characterized by a fundamental curiosity about the relationship between molecular structure and bulk physical properties, with this compound serving as a model compound for symmetrically disubstituted ethanes. aip.org

Contemporary Significance of this compound in Chemical Science and Interdisciplinary Research

In modern chemical science, this compound is recognized for the versatile reactivity of its thiocyanate functional groups. The thiocyanate moiety (–SCN) is an ambidentate nucleophile, capable of reacting through either the sulfur or nitrogen atom, which makes it a valuable component in organic synthesis and coordination chemistry. researchgate.net Research into related bifunctional thioureas, which can be synthesized from corresponding dithiocyanates, highlights the utility of such molecules as precursors to more complex structures, such as protein cross-linking reagents. iwu.edu

The ability of the thiocyanate group to act as a bridging ligand between metal centers has made this compound and related molecules subjects of interest in the design of coordination polymers. iucr.orgsfu.ca While much of the specific research has focused on complexes formed with related ligands like ethylenethiourea, the principles extend to this compound. iucr.org These materials are investigated for their unique structural, magnetic, and electronic properties. For instance, studies on poly(ethylene oxide)–sodium thiocyanate systems have explored their phase behavior and ionic conductivity, which is relevant to the development of solid polymer electrolytes. aip.org The fundamental interactions between ethylene oxide units and metal-thiocyanate complexes are also being investigated computationally to understand metal extraction processes, showcasing an interdisciplinary application in hydrometallurgy. researchgate.net

Furthermore, this compound continues to serve as a building block in targeted syntheses. It can be used to generate ethylene sulfide, a thiirane (B1199164) that is a valuable monomer for the synthesis of sulfur-containing polymers and other fine chemicals. orgsyn.org The reactions of thiocyanates are a key topic in organic chemistry, with ongoing research into achieving chemoselectivity in reactions involving the thiocyanate group. researchgate.net These modern research avenues demonstrate that this compound has evolved from a subject of fundamental physical curiosity to a versatile component in materials science and advanced organic synthesis.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-thiocyanatoethyl thiocyanate | nih.gov |

| CAS Number | 629-17-4 | alfa-chemistry.com |

| Molecular Formula | C₄H₄N₂S₂ | nih.govnih.gov |

| Molecular Weight | 144.22 g/mol | alfa-chemistry.comnih.gov |

| Melting Point | 88-89 °C | alfa-chemistry.com |

| Boiling Point | 314.1 °C at 760 mmHg (Predicted) | alfa-chemistry.com |

| Density | 1.319 g/cm³ (Predicted) | alfa-chemistry.com |

Crystallographic Data

| Property | Value | Source(s) |

| Crystal System | Monoclinic | iucr.org |

| Space Group | C2/c | iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

2-thiocyanatoethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-3-7-1-2-8-4-6/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILPOSVDSDEBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC#N)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870733 | |

| Record name | Ethane-1,2-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-17-4 | |

| Record name | C,C′-1,2-Ethanediyl dithiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene dithiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenedithiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, C,C'-1,2-ethanediyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane-1,2-diyl bis(thiocyanate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE DITHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C6XX7HND4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Ethylene Dithiocyanate

Classical Preparative Routes for Ethylene (B1197577) Dithiocyanate

Synthesis via Reaction of Ethylene Dihalide Derivatives with Potassium Thiocyanate (B1210189)

A traditional and straightforward method for the synthesis of 1,2-dithiocyanates involves the reaction of vicinal dihalides or their synthetic equivalents with a thiocyanate salt. This nucleophilic substitution reaction provides a direct route to the target molecule. A notable example is the reaction of 1,1-diarylethenes with potassium thiocyanate in the presence of manganese(III) acetate (B1210297) dihydrate, which proceeds to yield 1,2-dithiocyanatoethane derivatives. vjs.ac.vn

The reaction of 1,1-diphenylethene with potassium thiocyanate and manganese(III) acetate dihydrate in a 1:4:2 molar ratio results in a 69% yield of 1,1-diphenyl-1,2-dithiocyanatoethane. vjs.ac.vn The reaction is typically carried out in a suitable solvent, and the product can be isolated and purified using standard chromatographic techniques. vjs.ac.vn The use of ethenes with electron-donating groups on the aromatic rings can lead to higher yields, while electron-withdrawing groups may slightly decrease the yield. vjs.ac.vn

Table 1: Synthesis of 1,2-Dithiocyanatoethane Derivatives

| Ethene Reactant | Product | Yield (%) |

| 1,1-Diphenylethene | 1,1-Diphenyl-1,2-dithiocyanatoethane | 69 |

| 1,1-Bis(4-methylphenyl)ethene | 1,1-Bis(4-methylphenyl)-1,2-dithiocyanatoethane | 75 |

| 1,1-Bis(4-chlorophenyl)ethene | 1,1-Bis(4-chlorophenyl)-1,2-dithiocyanatoethane | 65 |

Data sourced from a study on Mn(III)-induced reactions of 1,1-diarylethenes. vjs.ac.vn

Catalyzed Esterification of Thiocyanic Acid with Ethylene Glycol

The formation of esters from an acid and an alcohol is a fundamental reaction in organic chemistry. wikipedia.org Esters of thiocyanic acid are a known class of compounds. wikipedia.org The classical approach to ester synthesis is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgorganic-chemistry.org This reaction is an equilibrium process, and to favor the formation of the ester, it is often necessary to use an excess of one reactant or remove the water formed during the reaction. operachem.comlibretexts.org

By analogy to the Fischer esterification, ethylene dithiocyanate can be conceptually synthesized through the catalyzed esterification of thiocyanic acid with ethylene glycol. This reaction would involve the protonation of the thiocyanic acid, followed by nucleophilic attack by the hydroxyl groups of ethylene glycol. The reaction is reversible and would likely require a strong acid catalyst and conditions to drive the equilibrium towards the product. operachem.comlibretexts.org The general mechanism for acid-catalyzed esterification proceeds through the activation of the acid by the catalyst, making it more susceptible to nucleophilic attack by the alcohol. operachem.com

Emerging Synthetic Approaches with Relevance to this compound Derivatives

Radical 1,2-Dithiocyanation of Unsaturated Hydrocarbons

A modern and efficient method for the synthesis of vicinal dithiocyanates is the radical 1,2-dithiocyanation of alkenes and alkynes. A transition-metal-free approach utilizes potassium thiocyanate in the presence of an oxidant like sodium persulfate to generate thiocyanate radicals. acs.orgnih.gov These radicals then add across the double or triple bond of an unsaturated hydrocarbon. acs.orgnih.gov

The proposed mechanism involves the oxidation of the thiocyanate anion to a thiocyanate radical. acs.orgnih.gov This radical then adds to the alkene, forming a carbon-centered radical intermediate. This intermediate can then be further oxidized to a carbocation, which is subsequently attacked by another thiocyanate anion, or it can directly couple with another thiocyanate radical to yield the 1,2-dithiocyanate product. acs.orgnih.gov This method has been successfully applied to various styrene (B11656) derivatives, providing the corresponding vicinal dithiocyanates in good yields under mild, room temperature conditions. acs.orgnih.gov

Table 2: Radical Dithiocyanation of Styrene Derivatives

| Styrene Derivative | Product | Yield (%) |

| Styrene | 1-Phenyl-1,2-dithiocyanatoethane | 85 |

| 4-Methylstyrene | 1-(p-Tolyl)-1,2-dithiocyanatoethane | 88 |

| 4-Chlorostyrene | 1-(4-Chlorophenyl)-1,2-dithiocyanatoethane | 82 |

Data represents yields from a metal-free radical 1,2-dithiocyanation method. acs.orgnih.gov

Stereoselective Synthesis Considerations in Organic Thiocyanate Chemistry

Achieving stereocontrol in the synthesis of molecules with multiple stereocenters is a significant challenge in organic chemistry. For derivatives of this compound with chiral centers, stereoselective synthetic methods are required. While direct stereoselective syntheses of this compound itself are not extensively documented, the principles of stereoselective additions to alkenes are well-established and relevant.

The diastereoselective synthesis of vicinal functional groups often relies on substrate control or the use of chiral catalysts. For example, the iodo-aldol cyclization of prochiral α-substituted enoate aldehydes and ketones can produce cyclic products with vicinal quaternary and tertiary stereocenters with high trans-selectivity. organic-chemistry.org This stereocontrol is achieved through a chelated chair-like transition state that minimizes steric interactions. organic-chemistry.org Similar strategies, involving the controlled addition of thiocyanate groups across a double bond, could be envisioned for the stereoselective synthesis of chiral dithiocyanates. The development of such methods would be of considerable interest for the synthesis of enantiomerically pure thiocyanate-containing compounds.

Comprehensive Structural Characterization and Theoretical Investigations of Ethylene Dithiocyanate

Experimental Elucidation of Crystal and Molecular Structure

The definitive determination of a molecule's three-dimensional arrangement and the electronic environment of its constituent atoms relies on a combination of diffraction and spectroscopic techniques. For ethylene (B1197577) dithiocyanate, these experimental methods provide foundational data on its solid-state conformation and the characteristic signatures of its functional groups.

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the atomic arrangement within a crystalline solid. While a complete, publicly available crystal structure of ethylene dithiocyanate itself is not readily found, extensive studies on closely related compounds, such as ethylenediammonium dithiocyanate, provide critical insights into the geometry of the thiocyanate (B1210189) group and its interactions. rsc.org

Studies on various thiocyanate-containing coordination compounds and salts show that the thiocyanate group can participate in numerous intermolecular interactions, which heavily influence the crystal packing. rsc.orgmdpi.comrsc.org The analysis of related crystal structures is crucial for understanding the supramolecular chemistry of dithiocyanate compounds.

Table 1: Representative Crystallographic Data for a Related Dithiocyanate Compound (Ethylenediammonium Dithiocyanate)

| Parameter | Value |

| Chemical Formula | C₄H₁₀N₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.925(1) |

| b (Å) | 10.111(2) |

| c (Å) | 7.940(2) |

| β (°) | 108.57(3) |

| Volume (ų) | 450.7(2) |

| Z (Formula units per cell) | 2 |

Data sourced from a study on ethylenediammonium dithiocyanate, which provides insight into the packing and interactions of the thiocyanate moiety. rsc.org

Spectroscopic methods provide complementary information that confirms the molecular structure and bonding within this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the intense, sharp absorption band of the cyanide (C≡N) stretching vibration, which is characteristic of the thiocyanate group. This peak typically appears in the range of 2000-2100 cm⁻¹. aip.org In this compound, this band is a key identifier. The specific frequency can be influenced by the electronic environment and intermolecular interactions. aip.orgosti.gov Another important vibration is the S-C stretch, which is found at lower wavenumbers, typically between 700 and 800 cm⁻¹. aip.orgosti.gov The spectrum also displays C-H stretching vibrations from the ethylene bridge just below 3000 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the hydrogen atoms in the molecule. For this compound, the two methylene (B1212753) (-CH₂-) groups are chemically equivalent due to the molecule's symmetry. This results in a single, sharp peak in the ¹H NMR spectrum. nih.gov The chemical shift of these protons is influenced by the electronegativity of the attached sulfur atoms. In simulated spectra, the chemical shift for the ethylene protons is observed around 5.35 ppm. youtube.com

¹³C NMR spectroscopy distinguishes the different carbon environments. This compound has two types of carbon atoms: the carbons of the ethylene bridge and the carbons of the thiocyanate groups. Due to symmetry, a single signal is expected for the two equivalent ethylene carbons and another for the two equivalent thiocyanate carbons. The chemical shift for sp² hybridized carbons in an alkene like ethylene is typically around 123 ppm, providing a reference point, though the hybridization in the thiocyanate group is different. youtube.com Solid-state ¹³C NMR has been effectively used to determine the composition and phases in polymer-thiocyanate mixtures. nih.gov

Table 2: Key Spectroscopic Data for this compound

| Spectroscopy Type | Region / Shift | Assignment | Reference |

| Infrared (IR) | ~2050-2070 cm⁻¹ | C≡N stretch of thiocyanate group | aip.orgosti.gov |

| ~700-800 cm⁻¹ | S-C stretch of thiocyanate group | aip.orgosti.gov | |

| Capillary Cell: Melt | Crystalline Phase Measurement | nih.gov | |

| ¹H NMR | ~5.35 ppm (simulated) | -CH₂-CH₂- protons | youtube.com |

| Varian A-60D | Instrument Used for Data | nih.gov | |

| ¹³C NMR | ~120-140 ppm (alkene ref.) | sp² Carbon (for comparison) | youtube.com |

Quantum Chemical and Computational Analyses of Thiocyanate Moieties

Theoretical calculations provide deep insights into the electronic structure, bonding, and reactivity that are often difficult to probe experimentally. For this compound, computational analyses focus on the nature of the thiocyanate group and its interactions.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to solve the quantum mechanical equations that describe the electrons in a molecule. uol.deethz.ch Studies on the thiocyanate anion using DFT at the B3LYP/6-311++G(3df,3pd) level of theory have elucidated its electronic structure. shd-pub.org.rs

These calculations show that the electronic structure of the thiocyanate anion is a resonance hybrid of two main forms: ⁻S–C≡N ↔ S=C=N⁻. The calculations indicate that the S=C=N⁻ structure has a significant contribution. shd-pub.org.rs This delocalization of electrons is crucial to understanding the bonding and reactivity of the group. The C≡N bond in SCN⁻ is found to have a degree of triple bond character that is less than in the cyanide anion (CN⁻) but greater than in the cyanate (B1221674) anion (OCN⁻). shd-pub.org.rs When incorporated into the this compound molecule, the covalent bond to the ethylene bridge (R-SCN) will further modulate this electronic structure, but the fundamental properties of the delocalized S-C-N system remain. DFT methods have been shown to produce reliable geometries and vibrational frequencies for related molecules when compared to experimental values. acs.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. amercrystalassn.orgwikipedia.orgpitt.edu This method provides a rigorous, physical basis for chemical concepts. wikipedia.org

In QTAIM, a chemical bond is associated with a "bond path"—a line of maximum electron density linking two atomic nuclei. At a specific point along this path, called the bond critical point (BCP), the properties of the electron density provide information about the nature of the interaction. mdpi.com DFT calculations coupled with QTAIM have been performed on the thiocyanate anion. shd-pub.org.rs The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the S-C and C-N bonds characterizes the bonding. A high value of ρ indicates a strong covalent bond, while the sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ < 0, characteristic of covalent bonds) or depleted (∇²ρ > 0, characteristic of ionic or closed-shell interactions). Such analyses confirm the covalent nature of the bonds within the thiocyanate moiety and can quantify their strength and polarity.

Table 3: Calculated QTAIM Parameters for the Thiocyanate Anion (SCN⁻)

| Parameter | S-C Bond | C-N Bond |

| Electron Density at BCP (ρ) | High | Very High |

| Laplacian of ρ at BCP (∇²ρ) | Negative | Negative |

| Interpretation | Covalent Character | Strong Covalent Character |

This table represents the expected qualitative results from a QTAIM analysis based on studies of the thiocyanate anion, indicating strong covalent bonding within the functional group. shd-pub.org.rs

The way this compound molecules arrange themselves in a crystal is determined by a network of intermolecular interactions. Computational modeling is essential for understanding and quantifying these forces. Studies on various crystalline thiocyanate compounds reveal a rich variety of non-covalent interactions that dictate the supramolecular structure. rsc.orgmdpi.com

Weak hydrogen bonds, such as C–H···N and C–H···S, are frequently observed where the nitrogen or sulfur atoms of the thiocyanate group act as hydrogen bond acceptors. rsc.orgresearchgate.netiucr.org The competition between the sulfur and nitrogen atoms as acceptor sites is a key feature that influences the final crystal packing arrangement. rsc.org In some structures, S···π interactions are also observed, where the sulfur atom interacts with the electron cloud of an aromatic ring. mdpi.com

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular contacts in a crystal. rsc.orgresearchgate.netscirp.org The surface is mapped with properties like dnorm, which highlights regions of close contact. Red spots on the Hirshfeld surface indicate interactions that are shorter than the sum of the van der Waals radii, visually identifying the most significant intermolecular forces, such as the S···H contacts that are often dominant in the packing of thiocyanate-containing crystals. scirp.org These analyses provide a detailed picture of how individual molecules assemble into a stable three-dimensional lattice.

Mechanistic Studies of Chemical Transformations of Ethylene Dithiocyanate

Mechanistic Aspects of Radical-Mediated Transformations (e.g., 1,2-Dithiocyanation)

Ethylene (B1197577) dithiocyanate can be synthesized through radical-mediated transformations, specifically the 1,2-dithiocyanation of ethylene. This type of reaction adds two thiocyanate (B1210189) groups across a double bond. The mechanism for the dithiocyanation of alkenes and alkynes has been studied and provides insight into the formation of vicinal dithiocyanates like ethylene dithiocyanate. nih.govacs.org

A plausible mechanism, particularly in the presence of an oxidant like sodium persulfate (Na₂S₂O₈), proceeds through a radical/polar pathway. nih.govacs.org The key steps are outlined below:

Initiation : The process begins with the oxidation of a thiocyanate anion (SCN⁻) by an initiator, such as Na₂S₂O₈, to generate an electrophilic thiocyanate radical (•SCN). nih.govacs.org

Propagation : This highly reactive radical then adds to the carbon-carbon double bond of an alkene (like ethylene). This addition results in the formation of a carbon-centered radical intermediate. nih.govacs.org

Oxidation and Termination : The carbon-centered radical is subsequently oxidized by another molecule of the oxidant (e.g., Na₂S₂O₈) to form a corresponding carbocation. nih.govacs.org In the final step, this carbocation is trapped by a nucleophilic thiocyanate anion, leading to the formation of the 1,2-dithiocyanate product. nih.govacs.org

The radical nature of this pathway is supported by control experiments. The presence of radical scavengers, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or butylated hydroxytoluene (BHT), has been shown to inhibit the reaction, which is a strong indication that the reaction proceeds via a radical mechanism. nih.govacs.org

Thermal and Chemical Decomposition Pathways

The thermal decomposition of this compound can lead to the formation of other sulfur-containing compounds. One notable transformation is the reaction of 1,2-dithiocyanoethane with alcoholic sodium sulfide (B99878) to yield ethylene sulfide (thiirane). orgsyn.org This reaction represents a decomposition pathway where the thiocyanate groups are displaced to form a cyclic sulfide. While detailed studies on the pyrolysis of this compound leading to polymerization are not extensively documented, the thermal decomposition of related metal dithiocarbamates often yields metal thiocyanates as intermediates, suggesting the relative stability of the SCN moiety under certain thermal conditions. researchgate.net High temperatures could potentially lead to the elimination of thiocyanic acid or the formation of polymeric materials through complex radical or condensation pathways, though specific mechanisms remain an area for further investigation.

In the presence of strong acids like sulfuric acid, this compound is expected to undergo hydrolysis. The thiocyanate group (-SCN) can be hydrolyzed under acidic conditions. mdpi.com For instance, related compounds show that the SCN functionality can be hydrolyzed to a thiocarbamate. mdpi.com Furthermore, studies on the hydrolysis of substituted 2,4-thiazolidinedione-2-azines with concentrated hydrochloric acid demonstrate the cleavage of carbon-sulfur and carbon-nitrogen bonds under strong acidic conditions. cdnsciencepub.com By analogy, the reaction of this compound with a strong acid like sulfuric acid, particularly in the presence of water, would likely lead to the hydrolysis of the thiocyanate groups, potentially forming hydroxy- or thiol-containing intermediates, and ultimately could lead to the formation of ethylene glycol and other degradation products. The reaction of hydroxythiocyanates with aqueous sulfuric acid is also a known process. google.com

Decomposition of this compound in alkaline solutions is anticipated based on the reactivity of related organosulfur compounds. For example, ethylenethiourea, a degradation product of some dithiocarbamate (B8719985) fungicides, can be oxidized in alkaline hypochlorite (B82951) solutions. nih.gov The decomposition of other sulfur-containing compounds, like tetrathionate, is also known to occur in alkaline solutions, yielding thiocyanate among the products. dntb.gov.ua Thiocyanate hydrolase, an enzyme, utilizes a metal center to hydrolyze thiocyanate to carbonyl sulfide and ammonia (B1221849), a reaction that involves nucleophilic attack by water activated by a basic residue. ebi.ac.uk By analogy, in a sufficiently alkaline solution, this compound would be susceptible to nucleophilic attack by hydroxide (B78521) ions (OH⁻). This could lead to the displacement of the thiocyanate groups and subsequent hydrolysis, potentially forming ethylene glycol, thiocyanic acid salts, and other decomposition products.

Environmental Fate and Biogeochemical Transformation Studies of Ethylene Dithiocyanate

Biotransformation by Microbial Systems

Microbial biotransformation is a key process in the environmental degradation of many organic compounds. Microorganisms can utilize organic molecules as sources of carbon, nitrogen, sulfur, or energy, leading to their breakdown and mineralization.

The microbial degradation of dithiocyanates like ethylene (B1197577) dithiocyanate is expected to proceed through the breakdown of the thiocyanate (B1210189) moiety. While specific studies on ethylene dithiocyanate are scarce, the biodegradation of thiocyanate (SCN⁻) is well-documented and provides a strong basis for analogy. Two primary pathways for the initial degradation of thiocyanate in bacteria have been recognized: the carbonyl sulfide (B99878) pathway and the cyanate (B1221674) pathway. researchgate.net

The cyanate pathway is of particular interest and is thought to be initiated by the enzyme thiocyanate dehydrogenase (TcDH), which oxidizes thiocyanate to produce cyanate and elemental sulfur. researchgate.netnih.gov The resulting cyanate is then hydrolyzed by the enzyme cyanase to ammonia (B1221849) and carbon dioxide. ethz.chnih.gov This pathway has been identified in various thiocyanate-degrading bacteria.

Another key enzyme in thiocyanate metabolism is thiocyanate hydrolase , which catalyzes the conversion of thiocyanate to carbonyl sulfide and ammonia. ethz.ch The carbonyl sulfide can be further metabolized.

The specific pathway utilized can depend on the microbial species and environmental conditions. For instance, some bacteria may possess high levels of cyanase activity, leading to the rapid conversion of cyanate to ammonia and CO2, while in others, cyanase activity may be low or absent, potentially leading to the accumulation of cyanate. nih.govresearchgate.net

Numerous microorganisms have demonstrated the ability to utilize thiocyanate as a source of nitrogen and/or sulfur for growth. researchgate.netmicrobiologyresearch.orgnih.govmdpi.com This metabolic capability is crucial for the natural attenuation of dithiocyanate compounds in the environment.

When used as a nitrogen source, the degradation of the thiocyanate group releases ammonia, which can then be assimilated by the microorganisms. microbiologyresearch.orgnih.gov For example, a Gram-negative soil bacterium has been shown to utilize thiocyanate as its sole nitrogen source, with the proposed pathway involving the hydrolysis of thiocyanate to cyanate and sulfide, followed by the hydrolysis of cyanate to ammonia and carbon dioxide. microbiologyresearch.orgnih.gov

Similarly, the sulfur atom in the thiocyanate group can be utilized as a sulfur source. The initial cleavage of the thiocyanate can release sulfide, which is then oxidized through various pathways to sulfate (B86663), providing the necessary sulfur for cellular processes. microbiologyresearch.orgmdpi.com Some chemolithoautotrophic bacteria can also use the oxidation of the sulfur component as an energy source. nih.gov

Environmental Mobility and Distribution Research in Soil and Water Systems (by analogy with related dithiocyanates)

The environmental mobility of a compound determines its potential to move through soil profiles and contaminate groundwater. This mobility is largely influenced by the compound's adsorption and desorption characteristics in different soil types.

Based on studies with methylene (B1212753) bis(thiocyanate), it is anticipated that this compound will be highly mobile in soil and water systems. Methylene bis(thiocyanate) exhibits low adsorption to various soil types, including sand, sandy loam, silt loam, and silty clay loam. The Freundlich adsorption coefficients (Kads) for methylene bis(thiocyanate) in these soils are low, ranging from 0.3934 to 0.8140, indicating weak binding to soil particles epa.gov.

Table 3: Soil Adsorption and Desorption Coefficients for Methylene bis(thiocyanate) (Analog for this compound)

| Soil Type | Freundlich Adsorption Coefficient (Kads) | Desorption Coefficient (Kdes) | Reference |

|---|---|---|---|

| Sand | 0.4447 | 3.422 | epa.gov |

| Sandy Loam | 0.3934 | 2.913 | epa.gov |

| Silt Loam | 0.4836 | 3.274 | epa.gov |

| Silty Clay Loam | 0.8140 | 2.737 | epa.gov |

Advanced Strategies for Environmental Remediation of Thiocyanate Contamination in Wastewater

Wastewater originating from various industrial activities, such as gold mining and coal coking, often contains significant concentrations of thiocyanate (SCN⁻), a compound that can arise from substances like this compound. nih.gov The release of thiocyanate-laden effluents into the environment is a serious concern, necessitating effective treatment strategies before discharge. scientific.netescholarship.org Advanced remediation strategies focus on both degrading the thiocyanate molecule and managing its transformation products, such as ammonia. scientific.net These strategies primarily involve advanced oxidation processes (AOPs) and bioremediation, which can be applied either in isolation or as part of an integrated treatment system. nih.govmdpi.com

Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to oxidize and degrade pollutants. mdpi.com Several AOPs have proven effective for thiocyanate destruction. Processes such as ozonation, hydrogen peroxide oxidation, and persulfate-based AOPs can be used for the removal of SCN⁻ from wastewater. nih.gov For instance, the combination of ozone with persulfate catalyzed by magnesium oxide has been shown to completely oxidize cyanide, a related compound, in industrial wastewater. researchgate.net The effectiveness of these methods depends on factors like pH, temperature, and the chemical matrix of the wastewater. researchgate.net

Bioremediation presents a cost-effective and environmentally sustainable alternative for treating thiocyanate contamination. nih.gov This approach leverages complex consortia of microorganisms that metabolize thiocyanate, using it as a source of energy or nutrients like carbon and nitrogen. nih.govscientific.net Numerous bacterial genera, including Thiobacillus, Pseudomonas, and Bacillus, have been identified as key players in thiocyanate biodegradation. nih.govnih.gov Research using genome-resolved metagenomics has revealed that autotrophic bacteria, particularly Thiobacillus species, often dominate these microbial communities, gaining energy from the oxidation of sulfur compounds produced during SCN⁻ degradation. nih.gov The biodegradation process can follow different pathways; for example, the COS pathway involves hydrolysis of SCN⁻ to carbonyl sulfide (COS) and ammonia, while the CNO pathway involves hydrolysis to cyanate (CNO⁻) and sulfide. nih.gov The efficiency of these biological systems can be impacted by the presence of co-contaminants like heavy metals, which may inhibit microbial activity. researchgate.net

The following data tables summarize key aspects of these advanced remediation strategies.

Table 1: Comparison of Advanced Oxidation Processes for Thiocyanate Remediation

| AOP Method | Primary Oxidant | Mechanism | Key Influencing Factors |

| Ozonation | Ozone (O₃) | Direct oxidation by O₃ or indirect oxidation via hydroxyl radicals (•OH). nih.gov | pH, Ozone Dosage, Water Matrix |

| Hydrogen Peroxide Oxidation | Hydrogen Peroxide (H₂O₂) | Direct oxidation, often catalyzed by factors like UV light or metal ions (e.g., Fenton reaction). nih.govnih.gov | pH, Catalyst Presence, Temperature |

| Persulfate (PS) Oxidation | Persulfate (S₂O₈²⁻) | Activation by heat, UV light, or transition metals (e.g., Fe²⁺, Fe³⁺) to generate sulfate radicals (SO₄•⁻). researchgate.net | Activator Type, Temperature, pH |

| Photocatalysis | Hydroxyl Radicals (•OH) | Generation of electron-hole pairs on a semiconductor surface (e.g., TiO₂) under UV irradiation, leading to •OH formation. mdpi.com | Catalyst Type, Light Intensity, pH |

Table 2: Research Findings on Bioremediation of Thiocyanate

| Study Focus | Key Microorganisms Identified | Degradation Pathway | Noteworthy Findings |

| Activated Sludge Process | Thiobacillus (dominant), Truepera, Chitinophagaceae nih.gov | Predominantly COS pathway, where SCN⁻ is hydrolyzed to COS and NH₃. nih.gov | A two-stage activated sludge system achieved a 99.96% removal rate for an influent SCN⁻ concentration of 1818.00 mg L⁻¹. nih.gov |

| Microbial Consortium from Treatment Plant | Pseudomonas, Bacillus nih.gov | Not specified | The consortium could degrade up to 1400 mg L⁻¹ of thiocyanate in 6 days; degradation was inhibited by phenol (B47542) and cyanide. nih.gov |

| Genome-Resolved Metagenomics of Bioreactors | Thiobacillus spp. (dominant) nih.gov | A previously unreported operon for SCN⁻ degradation was identified in Thiobacillus. nih.gov | A large portion of the microbial community was autotrophic, using energy from sulfur oxidation rather than organic carbon feed. nih.gov |

| Groundwater Consortium | Enriched native groundwater microbiome. nih.gov | Not specified | SCN⁻-contaminated groundwater could be enriched for degrading microorganisms with the addition of a limiting nutrient like phosphate. nih.gov |

Advanced Analytical Methodologies for Ethylene Dithiocyanate and Thiocyanate Species

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of complex mixtures. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are powerful tools for the determination of ethylene (B1197577) dithiocyanate and thiocyanate (B1210189) ions.

HPLC is a versatile technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For thiocyanate analysis, various detection methods can be coupled with HPLC to achieve desired sensitivity and selectivity.

Ultraviolet (UV) Detection: A common approach for thiocyanate quantification is HPLC with UV detection. nih.gov This method is based on the principle that the thiocyanate ion absorbs light in the UV spectrum. A specific and sensitive HPLC method utilizing anion exchange chromatography and UV detection at a wavelength of 210 nm has been developed for determining thiocyanate (SCN-) in plasma. nih.gov Another HPLC-UV method demonstrated a clear thiocyanate peak with a retention time of approximately 5.5 minutes. researchgate.netfigshare.com

Fluorimetric Detection: For trace-level analysis, HPLC with fluorimetric detection offers enhanced sensitivity. This often requires a pre-column derivatization step to convert the non-fluorescent thiocyanate into a fluorescent compound. A highly sensitive HPLC method involves the derivatization of thiocyanate with 3-bromomethyl-7-methoxy-l,4-benzoxazin-2-one. oup.comnih.gov The resulting derivative is separated on a reversed-phase column and quantified using a fluorescence detector, allowing for detection limits in the femtomole range. oup.com

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection provides excellent sensitivity and selectivity. antecscientific.commdpi.com In amperometric detection, a potential is applied, and the current generated by the oxidation or reduction of the analyte at an electrode surface is measured. antecscientific.com This technique is particularly suitable for electrochemically active substances like thiols and thiocyanates. antecscientific.com

Table 1: Comparison of HPLC Methods for Thiocyanate Determination

| Method | Column Type | Detection Method | Wavelength/Principle | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Anion Exchange | Ultraviolet | 210 nm | - | Plasma | nih.gov |

| HPLC-UV | C30 | Ultraviolet | - | 20 µg/L (spiked sample) | Water | researchgate.netfigshare.com |

| HPLC-FL | Nova-Pak C18 | Fluorimetric | Derivatization | ~3.3 fmol | Saliva, Plasma | oup.comnih.gov |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it a definitive method for the analysis of thiocyanate, especially in complex biological matrices. chromatographyonline.com

An analytical procedure for the simultaneous determination of cyanide and its metabolite, thiocyanate, in swine plasma has been developed using HPLC-MS/MS. nih.gov To enhance detection, thiocyanate is chemically modified with monobromobimane (B13751) (MBB) to form an SCN-bimane product. nih.govresearchgate.net This method demonstrates a dynamic range of 0.2-50 µM and a limit of detection of 50 nM for thiocyanate. nih.gov A similar LC-MS/MS method was developed for detecting cyanide and thiocyanate in human ante- and postmortem blood. chromatographyonline.com This method reported antemortem and postmortem detection limits for thiocyanate of 605 nM and 509 nM, respectively. chromatographyonline.com The use of isotopically labeled internal standards, such as NaS¹³C¹⁵N, ensures high accuracy and precision. nih.govresearchgate.net

Table 2: Performance of LC-MS/MS Methods for Thiocyanate Analysis

| Matrix | Derivatization Agent | Dynamic Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Swine Plasma | Monobromobimane (MBB) | 0.2 - 50 µM | 50 nM | nih.govresearchgate.net |

| Human Blood (Antemortem) | Monobromobimane (MBB) | 5 - 500 µM | 605 nM | chromatographyonline.com |

Electrochemical Sensing Platforms

Electrochemical sensors offer a rapid, cost-effective, and portable alternative to chromatographic methods for the determination of thiocyanate species. These platforms include ion-selective electrodes and amperometric sensors.

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. nih.gov The development of solid-contact ISEs for thiocyanate has gained significant attention for applications in biomedical analysis, such as measuring thiocyanate levels in saliva. nih.govnih.gov

These electrodes are constructed with an ion-selective membrane containing an ionophore that selectively binds to thiocyanate ions. Various ionophores have been employed, including phosphonium (B103445) derivatives of calix journals.co.zaarene, Al(III) [4-(2-Pyridylazo) resorcinol] (Al/PAR) complexes, and Mg(II) phthalocyanine (B1677752) (MgPC). nih.govnih.govbibliomed.org A solid-contact ISE using a phosphonium derivative of calix journals.co.zaarene as the ionophore and a glassy carbon electrode body demonstrated excellent performance, with a near-Nernstian slope of 59.9 mV/decade and a limit of detection of 1.6 × 10⁻⁶ M. nih.govnih.govresearchgate.net These sensors have been successfully applied to determine thiocyanate concentrations in human saliva, which can be an indicator of cyanide exposure from tobacco smoke. nih.govnih.gov

Table 3: Characteristics of Potentiometric Thiocyanate-Selective Electrodes (ISEs)

| Electrode Type | Ionophore | Slope (mV/decade) | Limit of Detection (M) | Linear Range (M) | Reference |

|---|---|---|---|---|---|

| Glassy Carbon (Solid-Contact) | Calix journals.co.zaarene derivative | 59.9 | 1.6 x 10⁻⁶ | - | nih.govnih.govresearchgate.net |

| Solid Type | Al(III)-PAR complex | -53.7 | 1.45 x 10⁻⁶ | 5.0x10⁻⁶ - 1.0x10⁻² | bibliomed.org |

Potentiometric Detection: This principle underlies the function of ISEs. It involves measuring the potential difference between the ion-selective electrode and a reference electrode at near-zero current flow. The measured potential is directly proportional to the logarithm of the analyte's activity, as described by the Nernst equation. The selectivity of the electrode is determined by the specific ionophore incorporated into its membrane, which preferentially interacts with the target ion (in this case, thiocyanate). nih.govnih.gov

Amperometric Detection: In contrast to potentiometry, amperometry involves the application of a constant potential to a working electrode and the measurement of the resulting current. antecscientific.com This current is generated by the oxidation or reduction of the analyte at the electrode surface and is directly proportional to the analyte's concentration. Amperometric sensors for thiocyanate have been developed using various electrode modifications to enhance sensitivity and selectivity. For instance, a sensor based on a silver nanoparticles modified electrode showed a wide linear response to thiocyanate concentration from 5.0×10⁻⁷ to 4.0×10⁻⁴ mol/L with a low detection limit of 4×10⁻⁸ mol/L. nih.govresearchgate.net Another approach utilized a copper-modified gold electrode for the electrooxidation of thiocyanate, achieving a detection limit of 0.5 µM. rsc.org More recently, a highly sensitive sensor using a poly(3, 4-ethylenedioxythiophene)/MXene hybrid film on a screen-printed electrode was reported, with an amperometric detection limit of 0.0325 μM. nih.gov

Spectrophotometric and Spectroscopic Analytical Approaches (e.g., Fe(III) complexation)

Spectrophotometric methods are widely used for thiocyanate determination due to their simplicity and cost-effectiveness. The most classic method is based on the reaction between thiocyanate ions and iron(III) ions to form a series of intensely colored complexes, represented as [Fe(SCN)n]³⁻ⁿ. journals.co.za

This reaction produces a characteristic blood-red solution, and the concentration of thiocyanate can be determined by measuring the absorbance of the solution with a spectrophotometer. ksu.edu.saisroset.org The wavelength of maximum absorbance (λmax) is typically reported in the range of 447 nm to 500 nm. journals.co.zaksu.edu.sajuniata.edu The stability of the iron(III)-thiocyanate complex, which can be an issue in aqueous solutions, can be significantly improved by adding a nonionic surfactant such as Triton X-100. jst.go.jp Under optimal conditions, Beer's law is followed over a considerable concentration range, allowing for quantitative analysis. jst.go.jp This method is robust and can be adapted for flow-injection analysis, enabling rapid and automated measurements in industrial process solutions. journals.co.za

Table 4: Parameters for Spectrophotometric Determination of Thiocyanate via Fe(III) Complexation

| Reagents | Wavelength (λmax) | Linear Range | Notes | Reference |

|---|---|---|---|---|

| Iron(III) nitrate, Nitric acid | 480 nm | 10 - 200 mg/L | Used in flow-injection analysis | journals.co.za |

| Iron(III), Potassium thiocyanate, Triton X-100 | 485 nm | 5x10⁻⁷ - 8x10⁻⁵ mol/dm³ | Surfactant stabilizes the complex | jst.go.jp |

| Iron(III) chloride, Ammonium thiocyanate | 500 nm | - | Qualitative and quantitative determination | ksu.edu.sa |

Challenges in Specificity and Interference Mitigation in Complex Environmental and Biological Matrices

The accurate and precise quantification of ethylene dithiocyanate and related thiocyanate species in complex environmental and biological matrices presents significant analytical challenges. The inherent complexity of samples such as soil, water, blood, and urine can lead to a variety of interferences that compromise the specificity and sensitivity of analytical methods. These challenges primarily stem from matrix effects in chromatographic techniques and the presence of interfering substances in other analytical approaches.

A primary obstacle in the analysis of this compound and thiocyanate is the phenomenon of matrix effects, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS). longdom.orgnih.govchromatographyonline.comnih.govchromatographyonline.com The "matrix" encompasses all components within a sample other than the analyte of interest, including proteins, lipids, salts, and other endogenous or exogenous compounds. longdom.org These components can co-elute with the target analytes and interfere with the ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement. nih.govchromatographyonline.com This can result in the underestimation or overestimation of the analyte concentration, thereby affecting the accuracy of the results. nih.gov For instance, in the analysis of biological samples, the presence of phospholipids (B1166683) is a well-known cause of matrix effects in LC-MS.

In addition to matrix effects, the presence of structurally similar or co-eluting compounds can lead to a lack of specificity. For example, in the analysis of thiocyanate, other sulfur-containing compounds present in the sample can potentially interfere with the detection method. In environmental samples, the presence of various inorganic and organic compounds can interfere with colorimetric and chromatographic methods. For example, sulfide (B99878) has been identified as a significant interferent in some analytical procedures for cyanide and thiocyanate. nih.gov

Furthermore, the stability of this compound and its metabolites during sample collection, storage, and preparation can be a concern. Degradation of the target analyte can lead to inaccurate quantification. For example, ethylenebis(dithiocarbamates) (EBDCs), which are structurally related to this compound, are known to degrade to ethylene thiourea (B124793) (ETU). The analysis of such degradation products is also challenging due to potential interferences from the sample matrix.

To address these challenges, various strategies for interference mitigation have been developed. These include meticulous sample preparation and cleanup procedures, optimization of chromatographic conditions to separate interferences from the analyte of interest, and the use of advanced analytical techniques.

Sample Preparation and Cleanup

Effective sample preparation is crucial for minimizing matrix effects and removing interfering substances. chromatographyonline.com Common techniques include:

Protein Precipitation: For biological samples like plasma and serum, protein precipitation using organic solvents or acids is a common first step to remove the bulk of proteins, which are a major source of matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates the analyte of interest from the sample matrix based on its differential solubility in two immiscible liquids.

Solid-Phase Extraction (SPE): SPE is a highly effective cleanup method that uses a solid sorbent to retain the analyte of interest while interfering compounds are washed away. gcms.cz The choice of sorbent is critical for achieving high recovery of the analyte and efficient removal of interferences.

| Technique | Principle | Application in Complex Matrices | Potential for Interference Mitigation |

|---|---|---|---|

| Protein Precipitation | Removal of proteins from biological fluids by denaturation. | Blood, plasma, serum, urine. | Reduces matrix effects caused by proteins. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Aqueous samples such as urine and wastewater. | Separates the analyte from water-soluble interferents. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | Environmental water, soil extracts, biological fluids. | Provides significant cleanup by removing a wide range of interfering compounds. |

Chromatographic and Detection Strategies

The choice and optimization of the analytical method are also critical for mitigating interferences.

Chromatographic Separation: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating the analyte from interfering compounds. chromatographyonline.com Optimizing parameters such as the column chemistry, mobile phase composition (in HPLC), and temperature programming (in GC) can enhance the resolution between the analyte and co-eluting interferences.

Mass Spectrometric Detection: The use of tandem mass spectrometry (MS/MS) significantly improves specificity. nih.gov By monitoring specific precursor-to-product ion transitions, the identity of the analyte can be confirmed with a high degree of confidence, even in the presence of co-eluting compounds.

Derivatization: For compounds that are not amenable to direct analysis by GC or have poor ionization efficiency in LC-MS, derivatization can be employed. This involves chemically modifying the analyte to improve its chromatographic behavior or detectability. For example, thiocyanate can be derivatized to enhance its volatility for GC analysis.

| Analyte | Analytical Technique | Matrix | Observed Interferences/Challenges | Mitigation Strategies | Source |

|---|---|---|---|---|---|

| Thiocyanate | LC-MS/MS | Human Plasma | Ion suppression from endogenous matrix components. | Use of an isotopically labeled internal standard to compensate for matrix effects. | |

| Ethylene Thiourea (ETU) | LC-MS/MS | Human Urine | Ion suppression in the electrospray ionization (ESI) source. | Effective sample cleanup using a Fluorosil phase BondElut column followed by liquid-liquid extraction. | longdom.org |

| Thiocyanate | Spectrophotometry | Wastewater | Positive bias from sulfide and other sulfur compounds. | Sample pretreatment to remove sulfide prior to analysis. | nih.gov |

| Ethylene Oxide and 2-Chloroethanol (B45725) | GC-MS/MS | Dry Food Commodities | Interfering signal from matrix-derived acetaldehyde. | Dispersive-solid phase extraction cleanup with primary secondary amine sorbent. |

Applications in Advanced Materials Science and Fine Chemical Synthesis

Use as Intermediate in Pharmaceutical Synthesis

The thiocyanate (B1210189) functional group is a valuable precursor in the synthesis of various sulfur-containing heterocycles, which are core structures in many pharmaceutically active compounds. Ethylene (B1197577) dithiocyanate serves as a bifunctional building block, offering two points of reactivity for the construction of these molecular scaffolds.

Detailed Research Findings:

A primary application of molecules containing the thiocyanate group is in the synthesis of 2-aminothiazole derivatives. The Hantzsch thiazole synthesis is a classical method for forming this heterocyclic ring, and variations of this reaction can utilize α-thiocyanato ketones as starting materials. While ethylene dithiocyanate is not an α-thiocyanato ketone, its thiocyanate moieties can be chemically transformed to participate in similar cyclization reactions. For instance, the reaction of compounds containing a thiocyanate group with primary amines is a known route to produce 2-aminothiazoles. These thiazole derivatives are significant as they form the basis for sulfa drugs, such as sulfathiazole, which have well-established antibacterial properties.

The bifunctional nature of this compound presents an opportunity for its use in combinatorial chemistry to generate libraries of bis-thiazole compounds or other sulfur-containing heterocycles. By reacting with different amines or other nucleophiles, a diverse range of structures could be synthesized and screened for potential biological activity. This positions this compound as a potentially useful, though not yet widely exploited, intermediate in the discovery phase of new therapeutic agents. The general reactivity of the thiocyanate group makes it a target for nucleophilic attack, enabling the formation of C-S bonds crucial for building these heterocyclic systems.

| Precursor/Intermediate | Target Heterocycle | Potential Pharmaceutical Application |

| α-Thiocyano carbonyl compounds | 2-Aminothiazoles | Precursors for sulfathiazoles (antibacterials) |

| This compound (potential) | Bis-thiazoles / Sulfur Heterocycles | Drug discovery, synthesis of novel bioactive molecules |

Role in Agrochemical Development

The development of effective and environmentally conscious agrochemicals is a continuous effort in chemical research. Sulfur-containing compounds have long been recognized for their biological activity, serving as the basis for many fungicides and pesticides. While direct applications of this compound in commercial agrochemicals are not widely documented, its chemical structure suggests potential roles based on the known activities of related compounds.

Detailed Research Findings:

The thiocyanate and isothiocyanate groups are known to exhibit biocidal properties. For instance, certain isothiocyanates are studied for their nematicidal activity, capable of controlling plant-parasitic nematodes. This compound, as a precursor, could potentially be used to synthesize compounds with enhanced or specific agrochemical activity. Its bifunctional nature allows for the creation of molecules that could interact with multiple biological targets or have altered physical properties, such as soil persistence or water solubility.

One potential application is in the development of novel fungicides. Dithiocarbamates, which are structurally related to dithiocyanates, are a well-established class of fungicides. For example, Mancozeb is a polymeric complex of manganese with ethylene-bis(dithiocarbamate). Although chemically distinct, the presence of the ethylene-sulfur linkage in both this compound and dithiocarbamate (B8719985) fungicides suggests a common structural motif that could be explored for fungicidal activity. This compound could be investigated as a starting material for new fungicides or as a soil fumigant, where its decomposition could release biologically active substances. However, research in this specific area is not yet mature.

| Compound/Class | Agrochemical Role | Relevant Research Finding |

| Isothiocyanates | Nematicidal Activity | Investigated for control of plant-parasitic nematodes. |

| Dithiocarbamates (e.g., Mancozeb) | Fungicides | Established class of broad-spectrum fungicides. |

| This compound | Potential Precursor | Could be used to synthesize novel biocidal agents. |

Potential in Polymer Chemistry and Novel Material Development

The development of advanced polymers with unique properties is a significant area of materials science. Sulfur-containing polymers are known for their distinctive characteristics, including high refractive indices, excellent thermal stability, and affinity for metal ions. This compound, with its two reactive thiocyanate groups, is a candidate monomer for the synthesis of novel sulfur-containing polymers.

Detailed Research Findings:

This compound can be viewed as an A-A type monomer, where both functional groups are identical. This structure allows it to react with a complementary B-B type monomer, such as a diamine or a diol, in a polyaddition or polycondensation reaction to form a linear polymer.

For example, the reaction of thiocyanates with amines can form thiourea (B124793) linkages. The polyaddition of this compound with a diamine (e.g., ethylene diamine or hexamethylenediamine) could theoretically produce a poly(thiourea). These polymers would contain sulfur atoms regularly spaced along the polymer backbone, which could impart unique properties.

Similarly, the reaction of this compound with diols could lead to the formation of poly(thiourethane)s, another class of sulfur-containing polymers. Poly(thiourethane)s are noted for their excellent optical properties, making them suitable for applications such as high refractive index lenses and optical materials. The incorporation of the this compound monomer could be a strategy to synthesize new poly(thiourethane)s with tailored properties. While specific research on the polymerization of this compound is limited, the fundamental reactivity of the thiocyanate group is well-established, supporting its potential in this field.

| Monomer 1 | Monomer 2 (Example) | Resulting Polymer Class (Potential) | Potential Properties/Applications |

| This compound | Diamine (e.g., Hexamethylenediamine) | Poly(thiourea) | Thermal stability, metal coordination |

| This compound | Diol (e.g., Ethane-1,2-diol) | Poly(thiourethane) | High refractive index, optical materials |

Future Research Directions and Emerging Paradigms in Ethylene Dithiocyanate Chemistry

Exploration of Novel Catalytic Transformations for Sustainable Synthesis

The chemical industry is undergoing a significant shift towards more sustainable and efficient manufacturing processes, and the synthesis of ethylene (B1197577) dithiocyanate is no exception. Future research is heavily focused on moving away from stoichiometric reagents and harsh conditions towards innovative catalytic systems that offer higher efficiency, selectivity, and a reduced environmental footprint.

Photoredox catalysis, utilizing visible light as an energy source, has emerged as a promising avenue for organic synthesis and is being explored for thiocyanation reactions. rsc.org These methods align with green chemistry principles by using an abundant and non-toxic energy source. rsc.org Researchers are investigating the use of various photocatalysts to facilitate the formation of C-S bonds under mild conditions, potentially allowing for the direct and selective dithiocyanation of ethylene or its precursors. rsc.orgnus.edu.sg For instance, processes using catalysts modulated by different light-sensitive compounds (like ruthenium- or iridium-based photocatalysts) can achieve high selectivity, avoiding the formation of unwanted polymers. nus.edu.sg

Additionally, the development of novel metal-based catalytic systems is a key research direction. Catalysts based on copper, silver, and gold have shown efficacy in related thiocyanation reactions, offering pathways that are often more selective and require milder conditions than traditional methods. bohrium.commdpi.com The goal is to develop robust and recyclable catalysts that can efficiently mediate the addition of two thiocyanate (B1210189) groups across a double bond, maximizing atom economy and minimizing waste.

Table 1: Comparison of Synthetic Approaches for Thiocyanation

| Method | Catalyst/Reagent Example | Conditions | Advantages | Research Goal |

|---|---|---|---|---|

| Traditional | KSCN with oxidants like FeCl₃ | Varies, can be harsh | Readily available reagents | N/A |

| Photocatalysis | Eosin Y, fac-[Ir(ppy)₃] | Visible Light, Room Temp | Mild conditions, Green energy source | High selectivity for dithiocyanation |

| Metal Catalysis | CuCl, Ag-based catalysts | Mild temperatures | High yields, Functional group tolerance | Recyclable catalysts, Lower catalyst loading |

| Electrocatalysis | Electron Transfer | Electrical Energy | Avoids chemical oxidants | Integration with renewable electricity |

This table provides an interactive overview of different synthetic strategies being explored for thiocyanation reactions.

Design of Targeted Biological Probes and Diagnostic Tools

The unique chemical properties of the thiocyanate group make ethylene dithiocyanate an interesting scaffold for the development of biological probes and diagnostic tools. The thiocyanate anion (SCN⁻) is present in biological systems, and developing sensors for its detection is of significant interest. Research is moving towards creating highly selective and sensitive tools based on this chemistry.

One emerging area is the development of electrochemical biosensors. For example, PVC membrane electrodes incorporating specific metal complexes have been designed to be highly selective for thiocyanate ions, capable of detecting concentrations in the nanomolar range. scientific.net Future work could involve integrating the this compound structure into such sensor platforms to enhance stability or modulate sensitivity. These sensors could be applied to the analysis of wastewater or biological fluids. scientific.net

Furthermore, the principles of fluorescent probe design are being applied to create molecules that can detect specific analytes in living cells. researchgate.net The this compound molecule could serve as a core structure or a reactive component in such probes. For instance, its two thiocyanate groups could act as recognition sites or be chemically transformed in the presence of a target analyte, leading to a change in fluorescence. researchgate.net Research in this area focuses on designing probes with high selectivity, sensitivity, and low cytotoxicity for applications in real-time cellular imaging. researchgate.net While whole-cell biosensors have been developed for ethylene and ethylene oxide, adapting these systems or designing new ones based on this compound could open new diagnostic possibilities. nih.govbiorxiv.orgnih.gov

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound and its derivatives, advanced computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, represents a significant frontier. mdpi.com

QSAR modeling uses statistical methods to build predictive models of biological activity based on the chemical structure of molecules. mdpi.comuni-bonn.de This approach allows researchers to understand how specific structural features influence a compound's activity and to design new molecules with enhanced properties. uni-bonn.de For thiocyanate-containing compounds, computational methods like Density Functional Theory (DFT) can be used to calculate global descriptors of chemical activity, such as ionization potential, electron affinity, and electrophilicity index. arxiv.org These descriptors can then be correlated with toxicological data to predict the toxicity of new compounds, reducing the need for extensive experimental testing. arxiv.org

Future research will likely involve creating large virtual libraries of this compound derivatives and using machine learning algorithms to screen for compounds with desired biological activities or specific toxicological profiles. uni-bonn.denih.gov Such in silico analyses can accelerate the discovery process for new applications, from pharmaceuticals to materials science, by prioritizing the synthesis of the most promising candidates. uni-bonn.denih.gov This predictive power is crucial for designing safer chemicals and understanding the mechanisms of action of bioactive molecules. researchgate.net

Table 2: Key Descriptors in Computational Modeling of Thiocyanates

| Descriptor | Definition | Relevance to SAR |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons; correlated with reactivity and toxicity. arxiv.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons; important for understanding reaction mechanisms. |

| Electron Affinity (EA) | Energy released when an electron is added to a molecule. | Can be directly correlated with toxicity parameters like LD₅₀ for cyanides and related compounds. arxiv.org |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | Correlated with the toxicity of various organic compounds. arxiv.org |

This table outlines important quantum-chemical parameters used to build structure-activity relationship models for thiocyanate-containing molecules.

Integration with Green Chemistry Principles for Environmental Sustainability

Ensuring that chemical processes are environmentally benign is a paramount goal for modern chemistry. The synthesis and application of this compound are being increasingly scrutinized through the lens of green chemistry, a framework aimed at reducing the environmental impact of chemical products and processes. yale.edumsu.edu

The 12 Principles of Green Chemistry provide a roadmap for this integration. sigmaaldrich.comacs.orgnih.gov Key areas of focus for this compound include:

Waste Prevention: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy). acs.org Catalytic approaches are superior to stoichiometric ones in this regard. yale.edusigmaaldrich.com

Safer Solvents and Auxiliaries: Moving away from volatile organic compounds towards water or other benign solvent systems. acs.orgnih.gov The development of solvent-free reaction conditions is an ultimate goal. mdpi.com

Design for Energy Efficiency: Utilizing methods like photocatalysis that operate at ambient temperature and pressure minimizes energy consumption compared to traditional, high-temperature processes. rsc.orgsigmaaldrich.com

Use of Renewable Feedstocks: A long-term goal is the production of ethylene, the primary precursor, from renewable bio-based sources rather than fossil fuels. researchgate.netresearchgate.net Research into the electrochemical reduction of CO₂ to ethylene is a promising step towards a circular carbon economy. researchgate.netresearchgate.net

Design for Degradation: Investigating the environmental fate of this compound and designing derivatives that break down into innocuous products after their intended use. yale.edunih.gov

By systematically applying these principles, from the initial choice of feedstocks to the final product design, the environmental footprint of this compound can be significantly minimized, aligning its production and use with the goals of sustainable development. rsc.org

Q & A

Q. What are the standard synthetic protocols for ethylene dithiocyanate, and how can purity be validated?

this compound is typically synthesized by reacting ethylene glycol with thiocyanic acid under controlled acidic conditions. Purification involves recrystallization using solvents like ethanol or acetone, followed by vacuum drying to remove residual moisture. Purity validation requires elemental analysis (C, H, N, S), Fourier-transform infrared spectroscopy (FTIR) to confirm the -SCN functional group (~2100 cm⁻¹), and high-performance liquid chromatography (HPLC) to quantify impurities . For crystalline samples, single-crystal X-ray diffraction (SCXRD) can resolve molecular geometry and confirm stoichiometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound's molecular structure?

Key techniques include:

- FTIR : Identifies thiocyanate (-SCN) stretching vibrations and C-S/C-N bonding.

- Nuclear Magnetic Resonance (NMR) : ¹³C NMR detects carbon environments (e.g., ethylene backbone at ~40-50 ppm), while ¹H NMR resolves proton coupling in the ethylene group.

- Raman Spectroscopy : Complementary to FTIR, it highlights symmetric SCN vibrations and crystal lattice modes.

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 145 for C₄H₄N₂S₂) and fragmentation patterns .

Q. How can researchers determine the solubility and stability of this compound under varying conditions?

Solubility is assessed via gravimetric methods in solvents (e.g., water, ethanol, acetone) at controlled temperatures. Stability studies involve thermogravimetric analysis (TGA) to monitor decomposition temperatures and UV-Vis spectroscopy to track degradation under light/heat. For example, this compound decomposes in water but remains stable in organic solvents like benzene at 25°C .

Advanced Research Questions

Q. What computational strategies are optimal for modeling this compound's intermolecular interactions in crystal lattices?

Density Functional Theory (DFT) at the B3LYP/6-31G(**) level predicts electronic structure and non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). Charge density analysis via Bader's Quantum Theory of Atoms in Molecules (QTAIM) identifies critical bond paths and interaction energies, validated against experimental SCXRD data (e.g., Hirshfeld surfaces for visualizing C-H···S/N contacts) . Periodic DFT with plane-wave basis sets (e.g., VASP) models bulk crystal packing and phonon dispersion .

Q. How can discrepancies in reported bioactivity data of this compound against microbial strains be resolved?

Variability arises from differences in microbial strains, experimental protocols (e.g., agar dilution vs. broth microdilution), and environmental conditions (pH, temperature). Standardization steps include:

- Using reference strains (e.g., Fusarium moniliforme ATCC 38932) .

- Normalizing inoculum density (e.g., 1×10⁶ CFU/mL) and incubation time (24–48 hrs).

- Reporting minimum inhibitory concentrations (MICs) with 95% confidence intervals .

- Cross-validating results with independent assays (e.g., time-kill kinetics) .

Q. What experimental designs are suitable for probing this compound's role in catalytic systems?

- Kinetic Studies : Monitor reaction rates via UV-Vis or gas chromatography under varying catalyst concentrations and temperatures.

- Surface Analysis : X-ray photoelectron spectroscopy (XPS) identifies active sites (e.g., S or N coordination).

- In Situ Spectroscopy : Raman or IR tracks intermediate species during catalysis . For example, in perovskite solar cells, this compound enhances charge transport by reducing grain boundary defects—quantified via impedance spectroscopy and photoluminescence lifetime mapping .

Methodological Considerations for Data Analysis

Q. How should researchers address contradictions in crystallographic data for this compound derivatives?

- Multi-Dataset Refinement : Use programs like SHELXTL or OLEX2 to refine structures against multiple diffraction datasets, reducing model bias .

- Twinned Crystal Analysis : Apply TwinRotMat or PLATON to deconvolute overlapping reflections in twinned crystals .

- Validation Tools : Check CIF files with checkCIF (IUCr) for outliers in bond lengths/angles .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

- Probit Analysis : Fits sigmoidal curves to mortality data (e.g., LC₅₀ calculations) .

- ANOVA with Post Hoc Tests : Identifies significant differences across concentrations (e.g., Tukey’s HSD for p < 0.05) .

- Principal Component Analysis (PCA) : Reduces dimensionality in multi-parameter datasets (e.g., combining MICs, biofilm inhibition, and cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|